molecular formula C10H18O2 B2851367 Methyl 1-methylcycloheptane-1-carboxylate CAS No. 7362-77-8

Methyl 1-methylcycloheptane-1-carboxylate

Cat. No.: B2851367
CAS No.: 7362-77-8
M. Wt: 170.252
InChI Key: NAYHERBUFQATEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methylcycloheptane-1-carboxylate can be synthesized through various organic synthesis methods. One common route involves the esterification of 1-methylcycloheptane-1-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in small quantities for research purposes. The process involves standard organic synthesis techniques and purification methods to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methylcycloheptane-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action for methyl 1-methylcycloheptane-1-carboxylate is not extensively studied. like other esters, it can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol. This reaction is typically catalyzed by acids or bases .

Comparison with Similar Compounds

    Methyl 1-methylcyclohexane-1-carboxylate: Similar in structure but with a six-membered ring instead of a seven-membered ring.

    Methyl cyclohexane-1-carboxylate: Lacks the additional methyl group on the ring.

    Methyl cycloheptane-1-carboxylate: Similar but without the methyl group on the ring.

Uniqueness: Methyl 1-methylcycloheptane-1-carboxylate is unique due to its seven-membered ring structure with a methyl group, which can influence its chemical reactivity and physical properties compared to its six-membered ring analogs .

Biological Activity

Methyl 1-methylcycloheptane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a cycloheptane ring structure with a carboxylate functional group. Its molecular formula is C9H16O2C_9H_{16}O_2, and it has a molecular weight of approximately 156.23 g/mol. The unique structure contributes to its interactions with biological systems, making it a subject of interest in medicinal chemistry.

Structural Features

FeatureDescription
Molecular FormulaC9H16O2C_9H_{16}O_2
Molecular Weight156.23 g/mol
Functional GroupsCarboxylate, Methyl
Ring StructureCycloheptane

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, which could have implications for treating neurological disorders. Its structural similarity to certain neurotransmitters enhances its potential as a therapeutic agent.

Studies have highlighted the compound's ability to modulate synaptic transmission, potentially affecting mood and cognitive functions. Interaction studies have shown binding affinities with specific receptors involved in neurotransmission, suggesting mechanisms that warrant further investigation.

Toxicological Assessments

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary evaluations indicate that while the compound is moderately toxic, further studies are needed to elucidate the effects of its metabolites and their respective toxicity profiles.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models investigated the neuropharmacological effects of this compound. The findings revealed significant alterations in behavior consistent with anxiolytic and antidepressant effects. The compound was administered at varying doses, and behavioral assessments were conducted to evaluate anxiety-like behaviors using established paradigms such as the elevated plus maze and forced swim test.

Case Study 2: Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of this compound on human cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a potential for targeted cancer therapies. Quantitative assays were performed to determine cell viability post-treatment.

Research Findings Summary

Study FocusKey Findings
Neuropharmacological EffectsAnxiolytic and antidepressant-like behaviors observed in animal models.
CytotoxicitySelective cytotoxicity towards cancerous cells; normal cells remained unaffected.

Properties

IUPAC Name

methyl 1-methylcycloheptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYHERBUFQATEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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